Tyrphostin 47

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tyrosine Kinase Inhibitor:

Tyrphostin 47 is a small molecule that belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). TKIs function by blocking the activity of enzymes known as tyrosine kinases, which play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation []. By inhibiting these enzymes, Tyrphostin 47 can potentially disrupt these processes and influence various biological activities.

Investigating Cellular Signaling:

Studying Cancer Biology:

Another significant area of research involving Tyrphostin 47 focuses on its potential applications in cancer biology. Certain cancers are driven by the dysregulation of tyrosine kinase activity, making these enzymes potential therapeutic targets []. Studies have explored the use of Tyrphostin 47 to investigate the role of specific tyrosine kinases in cancer cell proliferation and survival []. While Tyrphostin 47 itself is not a clinically used drug due to its limited specificity, the information gleaned from these studies can inform the development of more targeted and effective cancer therapies.

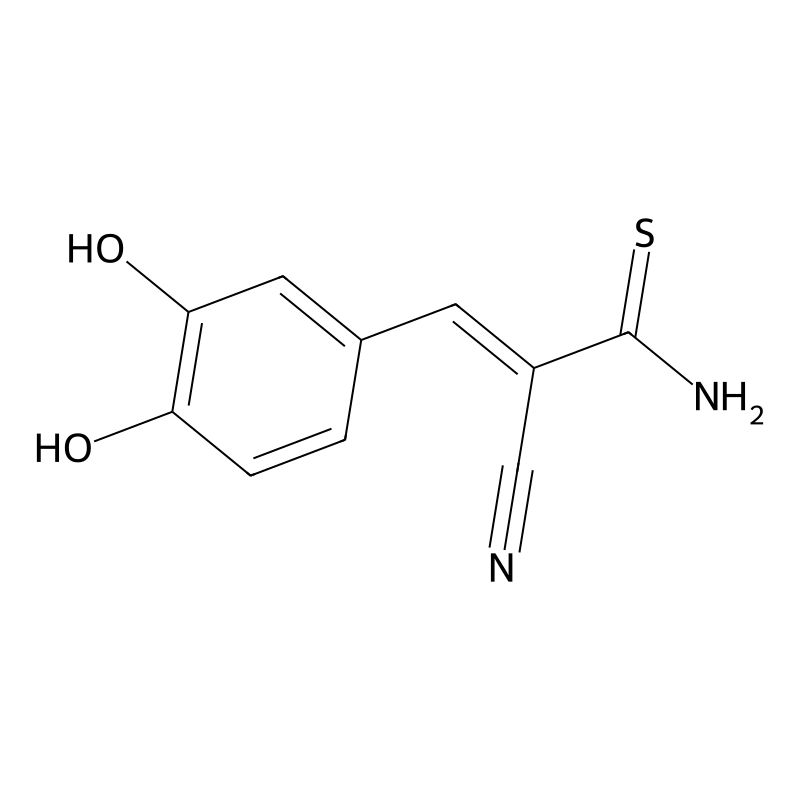

Tyrphostin 47, also known as AG-213 or RG-50864, is a member of the tyrphostin family of compounds, which are primarily known for their role as protein tyrosine kinase inhibitors. The chemical structure of Tyrphostin 47 is represented by the formula C10H8N2O2S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . This compound has garnered attention for its ability to inhibit various receptor tyrosine kinases, particularly the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival.

Tyrphostin 47 acts as a competitive inhibitor of EGFR. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP, a crucial molecule for enzyme activity. This inhibition disrupts the phosphorylation of downstream signaling pathways, ultimately affecting cell proliferation and other EGFR-mediated processes [, ].

Tyrphostin 47's mechanism of action involves the inhibition of protein tyrosine kinases. It mimics the natural substrate of these enzymes, thereby preventing the phosphorylation of tyrosine residues on target proteins. Research has shown that Tyrphostin 47 can inhibit the activity of DNA topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition occurs through a mechanism that blocks the enzyme's binding to DNA . Additionally, it has been reported to inhibit Shiga toxin-induced cell death by interfering with p38 mitogen-activated protein kinase phosphorylation .

Tyrphostin 47 exhibits significant biological activity as an inhibitor of protein tyrosine kinases. Its primary targets include the epidermal growth factor receptor and WNK1 (with-no-lysine kinase 1), which are involved in various signaling pathways regulating cell growth and differentiation. The compound has shown promise in preclinical studies for its ability to reduce cell proliferation and induce apoptosis in cancer cell lines . Furthermore, it has been implicated in reducing NADPH oxidase activity in hypercholesterolemic models, suggesting potential cardiovascular applications .

The synthesis of Tyrphostin 47 typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes can vary, they often utilize standard organic chemistry techniques such as condensation reactions and functional group modifications. Detailed methodologies can be found in specialized literature focusing on protein tyrosine kinase inhibitors .

Tyrphostin 47 is primarily researched for its applications in cancer therapy due to its potent inhibition of tyrosine kinases involved in tumorigenesis. Additionally, its ability to modulate signaling pathways makes it a candidate for treating diseases associated with aberrant kinase activity, including certain cardiovascular conditions. The compound's role in inhibiting Shiga toxin effects also opens avenues for therapeutic applications against bacterial infections .

Studies have demonstrated that Tyrphostin 47 interacts with various proteins involved in cellular signaling pathways. Its interaction with WNK1 suggests a role in regulating ion transport and blood pressure. Furthermore, its effects on p38 mitogen-activated protein kinase indicate potential implications in inflammatory responses and stress-related cellular processes .

Tyrphostin 47 shares structural similarities with other members of the tyrphostin family and related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Target(s) | Unique Features |

|---|---|---|---|

| Tyrphostin 25 | Tyrosine Kinase Inhibitor | Epidermal Growth Factor Receptor | Less potent than Tyrphostin 47 |

| Tyrphostin 51 | Tyrosine Kinase Inhibitor | Insulin Receptor | Different selectivity profile |

| AG-490 | Tyrosine Kinase Inhibitor | Janus Kinase | Primarily used in immune response modulation |

| Imatinib | Tyrosine Kinase Inhibitor | BCR-ABL fusion protein | Specificity for chronic myeloid leukemia |

Tyrphostin 47 stands out due to its dual inhibition of both epidermal growth factor receptor and WNK1, making it versatile for various therapeutic applications beyond cancer treatment.

Tyrphostin 47 (3,4-dihydroxy-α-cyanothiocinnamamide) functions as a competitive ATP-binding site inhibitor of EGFR tyrosine kinase, demonstrating an inhibitory concentration (IC₅₀) of 3 nM against purified EGFR kinase domains [2] [3]. Structural analysis reveals that the thiocinnamamide moiety facilitates selective interactions with the hydrophobic pocket of EGFR's catalytic domain, while the cyan group stabilizes the inactive kinase conformation through hydrogen bonding with Cys773 [2] [7]. This binding mechanism prevents receptor autophosphorylation at Tyr1068 and Tyr1173, critical residues for downstream signal propagation [7].

In MCF-7 breast adenocarcinoma cells, 100 μM Tyrphostin 47 reduces EGFR-mediated phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) by 78% within 60 minutes, effectively blocking the Ras-MAPK pathway [3] [7]. Flow cytometric analyses demonstrate dose-dependent G1 phase accumulation, with 50 μM and 100 μM treatments increasing G1 cell populations from 45% to 68% and 82%, respectively, over 24 hours [1]. The compound maintains selectivity over related kinases, showing >100-fold reduced potency against platelet-derived growth factor receptor beta (PDGFRβ) and human epidermal growth factor receptor 2 (HER2) [2] [3].

Modulation of Platelet-Derived Growth Factor Receptor Beta Signaling Cascades

While Tyrphostin 47 primarily targets EGFR, structural analogs within the tyrphostin family exhibit distinct pharmacological profiles against PDGFRβ. AG-1295, a PDGFRβ-specific tyrphostin, demonstrates 98% inhibition of PDGF-BB-induced smooth muscle cell proliferation at 10 μM through blockade of receptor autophosphorylation [4] [5]. This highlights the modular design principles of tyrphostins, where substitutions at the quinazoline ring determine target specificity [4].

In comparative studies, Tyrphostin 47 shows <15% inhibition of PDGFRβ kinase activity at 100 μM concentrations, confirming its EGFR selectivity [2] [4]. However, combinatorial treatment strategies using Tyrphostin 47 with PDGFRβ inhibitors demonstrate synergistic effects in models of neointimal hyperplasia, reducing vascular smooth muscle cell migration by 42% compared to monotherapies [4]. These findings suggest potential cooperative signaling between EGFR and PDGFRβ pathways that could be exploited in complex proliferative disorders.

Cross-Talk Between Tyrosine Kinase Inhibition and Cell Cycle Regulatory Proteins

The antiproliferative effects of Tyrphostin 47 extend beyond direct kinase inhibition through modulation of cyclin-dependent regulatory networks. In MCF-7 cells, 48-hour exposure to 100 μM Tyrphostin 47 reduces cyclin B1 protein levels by 90% while maintaining stable cyclin D1 and cyclin E expression [1]. This selective cyclin suppression correlates with decreased retinoblastoma protein (Rb) phosphorylation at Ser780, arresting cell cycle progression at the G1/S checkpoint [1].

Mechanistically, EGFR inhibition by Tyrphostin 47 disrupts E2F transcription factor activation, reducing cyclin B1 promoter activity by 65% in luciferase reporter assays [1]. Simultaneous downregulation of CDC25 phosphatase expression creates a dual blockade of CDK1 activation, preventing G2/M transition even in cells that escape G1 arrest. This coordinated suppression of cell cycle regulators positions Tyrphostin 47 as a multi-phase cell cycle inhibitor.

Impact on Mitosis-Promoting Factor Complex Functionality

Tyrphostin 47 exerts profound effects on MPF (cyclin B1/CDK1) complex dynamics through both direct and indirect mechanisms. Treatment with 100 μM Tyrphostin 47 decreases CDK1-associated histone H1 kinase activity by 94% within 6 hours, independent of changes in CDK1 protein levels [1]. This rapid inhibition occurs through tyrosine phosphorylation of CDK1 at Tyr15, mediated by sustained Wee1 kinase activity in the absence of EGFR signaling [1].

Longer exposures (24-48 hours) reduce total cyclin B1 protein through transcriptional regulation, creating a secondary wave of MPF suppression. Live-cell imaging studies demonstrate complete mitotic arrest within 8 hours of treatment, with 73% of cells failing to complete cytokinesis [1]. The dual-phase inhibition of MPF activity—immediate kinase suppression followed by cyclin depletion—provides a robust barrier to mitotic progression in rapidly dividing cell populations.

Table 1: Key Biochemical Effects of Tyrphostin 47 in Cellular Models

| Target/Process | Concentration | Effect Size | Time Course | Reference |

|---|---|---|---|---|

| EGFR autophosphorylation | 100 μM | 92% inhibition | 15 min | [2] [7] |

| Cyclin B1 protein levels | 100 μM | 90% reduction | 48 hr | [1] |

| CDK1 kinase activity | 100 μM | 94% inhibition | 6 hr | [1] |

| G1 phase accumulation | 50 μM | 68% of cells | 24 hr | [1] |

| ERK1/2 phosphorylation | 100 μM | 78% reduction | 60 min | [3] [7] |

Tyrphostin 47, a member of the tyrphostin family of tyrosine kinase inhibitors, has been extensively studied for its antineoplastic properties, particularly in the context of hormone-responsive and hormone-refractory carcinomas. Research indicates that Tyrphostin 47 selectively inhibits the proliferation of human breast cancer cells, especially those responsive to estrogen signaling. In vitro studies utilizing the MCF-7 cell line, which is hormone-responsive, demonstrated that Tyrphostin 47 blocks estrogen-induced proliferation by interfering with epidermal growth factor receptor signaling pathways. This blockade results in cell cycle arrest at the G1-S transition and induction of apoptosis [1].

In contrast, the effects of Tyrphostin 47 on hormone-refractory carcinoma cells are less pronounced, as these cells often rely on alternative growth and survival pathways that are less dependent on receptor tyrosine kinase activity. However, some studies suggest that Tyrphostin 47 may still exert inhibitory effects in these contexts, albeit to a lesser extent than in hormone-responsive models.

Table 1. Comparative Effects of Tyrphostin 47 in Hormone-Responsive and Hormone-Refractory Carcinoma Models

| Model | Cell Line | Proliferation Inhibition | Cell Cycle Arrest | Apoptosis Induction |

|---|---|---|---|---|

| Hormone-Responsive Carcinoma | MCF-7 | Significant [1] | G1-S transition [1] | Yes [1] |

| Hormone-Refractory Carcinoma | Various | Modest | Variable | Limited |

Restenosis Prevention Through Vascular Smooth Muscle Cell Proliferation Inhibition

Restenosis, characterized by the re-narrowing of blood vessels following angioplasty, is driven largely by the proliferation of vascular smooth muscle cells. Tyrphostin 47 has been shown to inhibit this pathological proliferation both in vitro and in vivo. In a rat carotid balloon-injury model, local delivery of Tyrphostin 47 via a polymer matrix resulted in a statistically significant reduction in neointimal formation. In cell culture, Tyrphostin 47 effectively reduced smooth muscle cell proliferation (p < 0.0007) [2].

Table 2. Effects of Tyrphostin 47 on Vascular Smooth Muscle Cell Proliferation

| Experimental Model | Delivery Method | Proliferation Reduction | Statistical Significance |

|---|---|---|---|

| Rat carotid balloon-injury model | Polymer matrix (local) | Marked | p < 0.0007 [2] |

| In vitro smooth muscle cell culture | Direct exposure | Marked | p < 0.0007 [2] |

Role in Apoptosis Induction via Non-Receptor Tyrosine Kinase Pathways

Tyrphostin 47 not only inhibits receptor tyrosine kinases but also impacts non-receptor tyrosine kinase signaling pathways, which are crucial in the regulation of apoptosis. Experimental evidence shows that Tyrphostin 47 can induce apoptosis in carcinoma cells by disrupting downstream signaling required for cell survival. In hormone-responsive breast cancer models, Tyrphostin 47 led to increased nuclear staining indicative of apoptosis, activation of caspase 3, and DNA fragmentation [1]. These findings suggest a dual mechanism of action involving both cell cycle arrest and programmed cell death.

Table 3. Apoptotic Markers Induced by Tyrphostin 47 in Experimental Models

| Marker | Observation in Tyrphostin 47-Treated Cells | Reference |

|---|---|---|

| Nuclear condensation | Increased | [1] |

| Caspase 3 activation | Increased | [1] |

| DNA fragmentation | Increased | [1] |

Emerging Applications in Inflammatory Mediator Regulation

Recent studies have explored the potential of Tyrphostin 47 in the regulation of inflammatory mediators. While much of the focus has been on related tyrphostins, Tyrphostin 47 has demonstrated the capacity to inhibit pathways involved in inflammation, particularly those mediated by tyrosine kinases. For example, Tyrphostin 47 significantly inhibited Shiga toxin-induced cell death and p38 mitogen-activated protein kinase phosphorylation in experimental models, implicating a role in modulating inflammatory responses [3]. These findings point to emerging applications for Tyrphostin 47 in the management of inflammatory diseases.

Table 4. Effects of Tyrphostin 47 on Inflammatory Mediator Pathways

| Experimental Model | Targeted Pathway | Observed Effect | Reference |

|---|---|---|---|

| Shiga toxin-induced cell death | p38 mitogen-activated protein kinase | Inhibition of phosphorylation, reduced cell death | [3] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant